molecular formula C19H21F3N4O2 B2825226 N,N-dimethyl-4-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)aniline CAS No. 2380172-13-2

N,N-dimethyl-4-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)aniline

Cat. No.: B2825226
CAS No.: 2380172-13-2
M. Wt: 394.398
InChI Key: BPRRUEFKJXOMIE-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)aniline is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)aniline typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated systems to ensure consistency and efficiency. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) is common to monitor the reaction progress and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)aniline can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N,N-dimethyl-4-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)aniline has a wide range of applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential effects on cellular processes and signaling pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)aniline involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-dimethyl-4-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)aniline is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

[4-(dimethylamino)phenyl]-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F3N4O2/c1-25(2)14-5-3-13(4-6-14)17(27)26-11-8-15(9-12-26)28-18-23-10-7-16(24-18)19(20,21)22/h3-7,10,15H,8-9,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPRRUEFKJXOMIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)N2CCC(CC2)OC3=NC=CC(=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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